2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL
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Overview
Description
2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The presence of the trifluoromethyl group enhances the compound’s pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is the Werner (WRN) helicase . This enzyme plays a crucial role in DNA replication and repair, and its inhibition can lead to genomic instability, a key hallmark of cancer .
Mode of Action
This compound interacts with the WRN helicase, inhibiting its activity . This interaction disrupts the normal function of the WRN helicase, leading to an accumulation of DNA damage and replication stress, which can inhibit the proliferation of cancer cells .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair, including base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The disruption of these pathways leads to the accumulation of DNA damage, promoting the rapid growth of tumor cells .
Pharmacokinetics
Its molecular weight (29024) and formula (C15H9F3N2O) suggest that it may have good bioavailability .
Result of Action
The inhibition of WRN helicase by this compound leads to genomic instability and the accumulation of DNA damage . This can result in the inhibition of cancer cell proliferation, making this compound a potential anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Niementowski synthesis, which involves the reaction of anthranilic acid with formamide.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL has numerous scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 4-quinazolinone share a similar core structure but lack the trifluoromethyl group.
Trifluoromethylated Compounds: Compounds such as (E)-1-(4-(2-(trifluoromethyl)quinazoline-4-ylamino)phenyl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one.
Uniqueness
2-[2-(Trifluoromethyl)phenyl]quinazolin-4-OL is unique due to the presence of both the quinazoline core and the trifluoromethyl group, which together enhance its pharmacological properties and make it a valuable compound for drug development .
Properties
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O/c16-15(17,18)11-7-3-1-5-9(11)13-19-12-8-4-2-6-10(12)14(21)20-13/h1-8H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYVBBVHPPVOSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3C(=O)N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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